1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride
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Overview
Description
1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride is a chemical compound with the molecular formula C17H19NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzhydryl group attached to an azetidine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride typically involves the reaction of 1-benzhydrylazetidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfonic acid derivatives .
Scientific Research Applications
1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. The benzhydryl group and azetidine ring play crucial roles in binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
- 3-Amino-1-benzhydrylazetidine mesylate
- 1-Benzhydrylazetidin-3-ol
- (1-Benzhydrylazetidin-3-yl)methanol
Uniqueness
1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C17H20ClNO3S |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl) methanesulfonate;hydrochloride |
InChI |
InChI=1S/C17H19NO3S.ClH/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
InChI Key |
DXAQJQZXXOCUIM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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